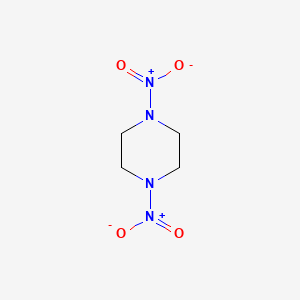
1,4-Dinitropiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dinitropiperazine is an organic compound with the molecular formula C₄H₈N₄O₄. It is a derivative of piperazine, where two nitro groups are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dinitropiperazine can be synthesized through the nitration of piperazine. The process involves the reaction of piperazine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperature and pH to ensure the selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
1,4-Dinitropiperazine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form higher oxidation state products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4-Diaminopiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of piperazine.
科学的研究の応用
1,4-Dinitropiperazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dinitropiperazine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and inhibition of specific enzymes or pathways.
類似化合物との比較
Similar Compounds
1,4-Diaminopiperazine: A reduction product of 1,4-Dinitropiperazine with amino groups instead of nitro groups.
1,4-Dinitrosopiperazine: A related compound with nitroso groups instead of nitro groups.
1,4-Diazacyclohexane: The parent compound without any nitro groups.
Uniqueness
This compound is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties
特性
CAS番号 |
4164-37-8 |
|---|---|
分子式 |
C4H8N4O4 |
分子量 |
176.13 g/mol |
IUPAC名 |
1,4-dinitropiperazine |
InChI |
InChI=1S/C4H8N4O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H2 |
InChIキー |
GSUMZAMXDRIYCL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13729172.png)
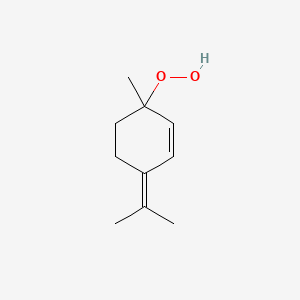
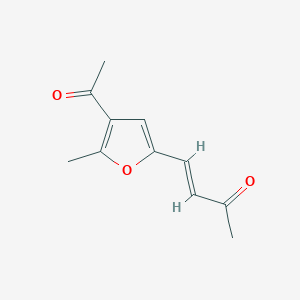
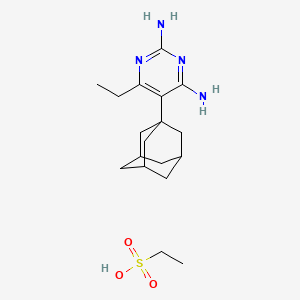
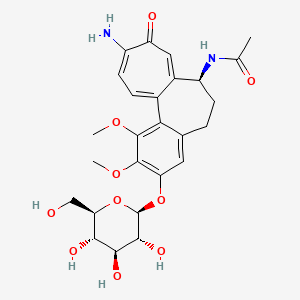
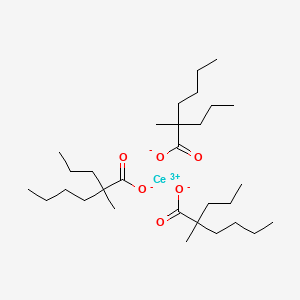
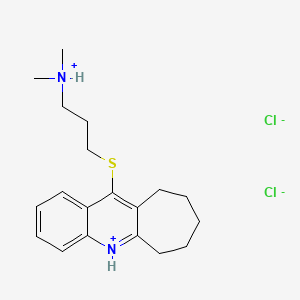
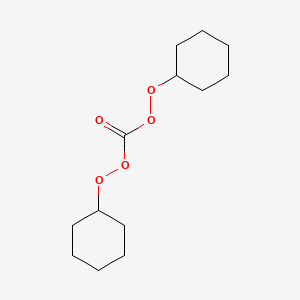

![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
![7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729215.png)
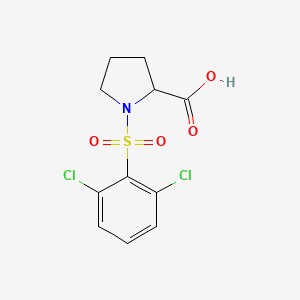
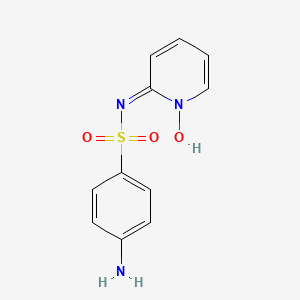
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
